molecular formula C8H11BrN2 B2432600 4-Bromo-2-[(methylamino)methyl]aniline CAS No. 1199781-39-9

4-Bromo-2-[(methylamino)methyl]aniline

Cat. No.: B2432600
CAS No.: 1199781-39-9
M. Wt: 215.094
InChI Key: HCDBITUQEAPQJT-UHFFFAOYSA-N
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Description

4-Bromo-2-[(methylamino)methyl]aniline is a chemical compound of significant interest in organic and medicinal chemistry research. This aniline derivative features both a bromo substituent and a methylaminomethyl side chain, making it a versatile building block or intermediate for the synthesis of more complex molecules. Its structure suggests potential application in the development of ligands for biological targets or as a precursor in the preparation of compounds with potential pharmacological activity. Researchers value this compound for its two distinct functional groups—the aromatic bromine atom and the primary aniline—which offer complementary reactivity for sequential chemical transformations. The bromine is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. Concurrently, the aniline group can be functionalized through diazotization or amide bond formation. The methylaminomethyl group on the aromatic ring can influence the compound's solubility and serve as an additional coordination or functionalization site. This multi-functional nature makes this compound a valuable scaffold for constructing combinatorial libraries and exploring structure-activity relationships in drug discovery programs. It is strictly for research and development purposes and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-bromo-2-(methylaminomethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDBITUQEAPQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 2 Methylamino Methyl Aniline and Its Precursors

Established Synthetic Routes and Reaction Conditions

The construction of 4-Bromo-2-[(methylamino)methyl]aniline involves the strategic formation of carbon-nitrogen and carbon-carbon bonds on a pre-functionalized aromatic ring. Key steps include the introduction of the amino group and the methylaminomethyl side chain.

Amination Strategies for Brominated Aromatic Systems

The formation of carbon-nitrogen bonds on aryl halides is a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction used for this purpose. wikipedia.orglibretexts.org This reaction allows for the coupling of amines with aryl halides under relatively mild conditions, offering broad substrate scope and functional group tolerance. wikipedia.orgacsgcipr.org

The effectiveness of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. beilstein-journals.org Various generations of catalyst systems have been developed to improve efficiency and expand the range of possible coupling partners. wikipedia.org For instance, bidentate phosphine (B1218219) ligands like BINAP and DPPF were early developments that provided reliable coupling for primary amines. wikipedia.org More advanced, sterically hindered ligands have further broadened the reaction's applicability. wikipedia.org

Table 1: Key Factors in Buchwald-Hartwig Amination

Component Role Examples
Palladium Source Catalyst Pd(OAc)₂, [Pd(allyl)Cl]₂, Pd₂(dba)₃
Ligand Stabilizes catalyst, facilitates reaction steps X-Phos, t-BuXPhos, BINAP, DPPF
Base Activates the amine, facilitates reductive elimination KOt-Bu, Cs₂CO₃, t-BuOLi, t-BuONa

| Solvent | Solubilizes reactants, affects reaction rate | Toluene, Dioxane, THF |

While highly effective, these palladium-catalyzed methods face challenges from an environmental perspective due to the use of a precious metal with a high carbon footprint. acsgcipr.org Consequently, research into using more abundant base metals like copper and nickel as catalysts is ongoing. acsgcipr.org

Introduction of the Methylaminomethyl Moiety

The introduction of the methylaminomethyl group (-CH₂NHCH₃) at the ortho position of the aniline (B41778) ring can be achieved through reductive amination. This process typically involves the reaction of a suitable precursor, such as an ortho-formylated aniline, with methylamine in the presence of a reducing agent.

A classic method for the methylation of primary or secondary amines is the Eschweiler-Clarke reaction. ambeed.comwikipedia.org This reaction uses an excess of formic acid and formaldehyde to convert an amine into its N,N-dimethylated derivative. ambeed.comwikipedia.org The reaction proceeds via the formation of an imine with formaldehyde, which is then reduced by formic acid acting as a hydride donor. wikipedia.org A key advantage of this method is that it stops at the tertiary amine stage without forming quaternary ammonium (B1175870) salts. wikipedia.org While the traditional Eschweiler-Clarke reaction leads to dimethylation, modifications using controlled stoichiometry of formaldehyde and a different reducing agent, such as sodium cyanoborohydride, can achieve mono-methylation. wikipedia.orgresearchgate.net

Tandem Reactions and One-Pot Syntheses

One-pot syntheses, where multiple reaction steps are performed in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. acs.orgthieme-connect.com For the synthesis of complex substituted anilines, one-pot procedures can streamline the introduction of multiple functional groups. For example, methods have been developed for the conversion of anilines to aryl bromides and iodides in a one-pot reaction that avoids the isolation of diazonium salts, offering a convenient alternative to the classic Sandmeyer reaction. nih.gov Similarly, one-pot syntheses of substituted aniline-N,N-diacetic acids have been achieved by reacting substituted anilines with n-butyllithium and sodium chloroacetate. thieme-connect.com While a specific one-pot synthesis for this compound is not detailed in the provided sources, the principles of these established one-pot procedures for aniline functionalization could be adapted for its synthesis.

Precursor Synthesis and Functionalization

The synthesis of the target compound relies on the availability of appropriately functionalized precursors, primarily halogenated and ortho-functionalized anilines.

Synthesis of Halogenated Anilines (e.g., 4-Bromoaniline)

The direct bromination of aniline is often difficult to control. The powerful activating nature of the amino group makes the aromatic ring highly susceptible to electrophilic attack, leading rapidly to polysubstitution, typically yielding 2,4,6-tribromoaniline. vedantu.comdoubtnut.comlibretexts.org

To achieve selective mono-bromination, particularly at the para-position, the reactivity of the amino group must be moderated. youtube.comstudy.com This is commonly done by protecting the amino group via acetylation with acetic anhydride. study.comchemistrysteps.comdoubtnut.com The resulting acetanilide has an amide group (-NHCOCH₃) where the nitrogen's lone pair is delocalized by the adjacent carbonyl group, reducing its activating effect on the benzene (B151609) ring. libretexts.orgchemistrysteps.comquora.com Bromination of acetanilide then proceeds cleanly to give the para-bromo product (p-bromoacetanilide). libretexts.orgyoutube.com The final step is the hydrolysis of the amide group, usually under acidic or basic conditions, to yield 4-bromoaniline. study.comyoutube.com

Table 2: Multi-Step Synthesis of 4-Bromoaniline

Step Reaction Reagents Product
1 Protection (Acetylation) Aniline, Acetic Anhydride Acetanilide
2 Bromination Acetanilide, Bromine, Acetic Acid p-Bromoacetanilide

| 3 | Deprotection (Hydrolysis) | p-Bromoacetanilide, Acid/Base | 4-Bromoaniline |

Ortho-Functionalization of Aromatic Precursors

Introducing substituents specifically at the ortho position to an existing functional group is a significant challenge in aromatic chemistry. Directed ortho-metalation (DoM) is a powerful strategy to achieve this regioselectivity. wikipedia.orgorganic-chemistry.org In this method, a directing metalation group (DMG) chelates with an organolithium reagent (like n-butyllithium), directing the deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of functional groups. wikipedia.orgorganic-chemistry.org Amide and carbamate groups, such as the N-BOC group, are effective DMGs for anilines. acs.orgsemanticscholar.org

Another approach for introducing a functional group at the ortho position is ortho-formylation. The Vilsmeier-Haack reaction, for example, can be used for the formylation of activated aromatic rings, including certain aniline derivatives. rsc.org More recent developments include photochemical strategies and transition-metal-catalyzed C-H functionalization, which provide novel pathways to ortho-functionalized anilines. rsc.orgresearchgate.netthieme-connect.com These methods offer alternative routes to precursors needed for synthesizing compounds like this compound. For instance, an ortho-formylated 4-bromoaniline could serve as a key intermediate, which could then undergo reductive amination as described in section 2.1.2.

Protecting Group Strategies in Amination and Bromination Reactions

The synthesis of polysubstituted anilines like this compound necessitates precise control over the reactivity of various functional groups. The aniline amino group is highly activating, which can lead to undesired side reactions, such as over-bromination or oxidation, during the synthetic sequence. libretexts.orgquora.com Therefore, the use of protecting groups is a critical strategy to ensure chemoselectivity. libretexts.orgwikipedia.org

A common and effective strategy for temporarily moderating the activating nature of the amino group is acylation. libretexts.orgslideshare.net For instance, reacting an aniline precursor with acetic anhydride converts the highly activating -NH₂ group into a less reactive acetamide (-NHCOCH₃) group. doubtnut.comyoutube.com This deactivation prevents the formation of the 2,4,6-tribromoaniline product during bromination and directs the substitution to the desired position. quora.comyoutube.com The amide protecting group can then be removed under basic or acidic conditions to regenerate the amine. slideshare.netyoutube.com

Orthogonal protection is a sophisticated strategy that allows for the selective removal of one protecting group without affecting others in a multi-functionalized molecule. wikipedia.orgfiveable.me In a complex synthesis, different amine functionalities (primary aniline and secondary methylamino) might require distinct protecting groups. For example, the primary aniline could be protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) group, while the secondary amine is protected differently. Commonly used orthogonal protecting group pairs include Boc/Fmoc and Bn/Cbz, which can be removed under different reaction conditions. fiveable.me This strategy is crucial for the sequential and controlled construction of the target molecule. fiveable.mejocpr.com

Below is a table summarizing common protecting groups for amines and their typical deprotection conditions.

Protecting GroupAbbreviationProtection Reagent ExampleDeprotection ConditionsStability
AcetylAcAcetic AnhydrideAcidic or Basic HydrolysisStable to mild acidic/basic conditions
BenzoylBzBenzoyl ChlorideStrong Acidic/Basic HydrolysisMore stable than Acetyl
tert-ButoxycarbonylBocDi-tert-butyl dicarbonateStrong Acid (e.g., TFA)Labile to strong acid, stable to base
FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)Labile to base, stable to acid
BenzylBnBenzyl BromideHydrogenolysis (H₂, Pd/C)Stable to acid and base
CarbobenzyloxyCbzBenzyl ChloroformateHydrogenolysis (H₂, Pd/C)Stable to acid and base

Industrial Production Methodologies and Scalability Considerations

Transitioning a synthetic route for this compound from the laboratory to an industrial scale introduces significant challenges related to safety, cost, efficiency, and environmental impact. acs.org Key reactions in its synthesis, such as bromination and amination, require careful consideration for large-scale production.

Bromination reactions, particularly benzylic brominations using reagents like N-bromosuccinimide (NBS), can be hazardous on a large scale due to the potential for thermal runaway. acs.orgacs.org The use of molecular bromine presents even greater safety issues because of its high toxicity and vapor pressure. acs.org Continuous flow reactors offer a safer and more efficient alternative to traditional batch processing for such reactions. acs.orgresearchgate.net Flow chemistry allows for better control over reaction parameters like temperature and residence time, minimizes the volume of hazardous materials at any given moment, and can improve product yield and purity. acs.orgakjournals.com Photochemical brominations, which can be difficult to scale in batch reactors due to light penetration issues, are well-suited for flow systems. acs.orgacs.org

The scalability of amination steps also requires careful planning. Reductive amination, a common method for forming C-N bonds, often utilizes metal hydrides or catalytic hydrogenation. frontiersin.org On an industrial scale, catalytic hydrogenation is often preferred for its better atom economy and reduced waste generation compared to stoichiometric hydride reagents. frontiersin.orgrsc.org However, catalyst selection, reaction pressure, and temperature must be optimized for safety and efficiency.

The following table outlines key considerations for scaling up the synthesis.

ParameterLaboratory ScaleIndustrial ScaleKey Considerations for Scale-Up
Reaction Vessel Glass Flasks (Batch)Steel Reactors, Continuous Flow ReactorsMaterial compatibility, heat transfer, mixing efficiency. Flow reactors for improved safety and control. acs.orgakjournals.com
Reagent Handling Manual AdditionAutomated Dosing SystemsSafe handling of corrosive/toxic reagents like Br₂ or NBS. acs.org Precise control of stoichiometry.
Temperature Control Heating Mantles, Ice BathsJacketed Reactors, Heat ExchangersEfficient heat removal is critical to prevent runaway reactions, especially in exothermic processes like bromination. akjournals.com
Process Safety Fume HoodHazard and Operability (HAZOP) studies, process control systemsPreventing thermal runaway, managing pressure, containment of hazardous materials. acs.org
Productivity Grams per dayKilograms to Tons per dayOptimization of space-time yield, catalyst lifetime, and process cycle time. acs.orgresearchgate.net
Work-up/Purification Chromatography, ExtractionCrystallization, Distillation, FiltrationEfficiency, solvent usage, and waste generation are major factors.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgscispace.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods. specchemonline.com

Key areas for implementing green chemistry include the choice of solvents, reagents, and catalysts. tandfonline.com Traditional syntheses often rely on chlorinated solvents, which are toxic and environmentally persistent. acs.org Replacing these with greener alternatives like water, ethanol, or 2-methyltetrahydrofuran (MeTHF) is a primary goal. scispace.comtandfonline.com

Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. scispace.comnih.gov For C-N bond formation, catalytic reductive amination or "hydrogen borrowing" methodologies are highly atom-economical. rsc.orgresearchgate.net Hydrogen borrowing uses alcohols as alkylating agents, with water as the only byproduct, representing a significant improvement over traditional methods using alkyl halides. researchgate.net The development of catalysts based on earth-abundant metals (e.g., iron, copper, manganese) instead of precious metals (e.g., palladium, ruthenium) further enhances the sustainability of these processes. nih.govresearchgate.net

Electrochemical methods also present a promising green alternative for aniline synthesis. specchemonline.comcell.com For example, the electrocatalytic reduction of nitroarenes can be performed at room temperature and pressure, often in water, avoiding the high temperatures and pressures required in traditional catalytic hydrogenation. specchemonline.com This approach, if powered by renewable energy, could significantly decrease the carbon footprint of the synthesis. specchemonline.com

This table compares traditional and green approaches for key synthetic transformations.

Synthetic StepTraditional MethodGreen Chemistry ApproachGreen Advantage
Aniline Synthesis Nitrobenzene reduction with Fe/HCl or high-pressure H₂. researchgate.netElectrocatalytic reduction of nitrobenzenes in water. specchemonline.comMilder conditions, avoids hazardous reagents, less waste.
C-N Bond Formation Alkylation with alkyl halides.Catalytic reductive amination; "Hydrogen borrowing" from alcohols. frontiersin.orgrsc.orgHigher atom economy, water as a byproduct, avoids halide waste.
Bromination Br₂ in chlorinated solvents.Electrochemical bromination; NBS in greener solvents. acs.orgresearchgate.netAvoids hazardous Br₂, reduces use of toxic solvents.
Solvent Use Chlorinated solvents (e.g., CCl₄, CH₂Cl₂). acs.orgWater, ethanol, supercritical CO₂, or solvent-free conditions. tandfonline.comReduced toxicity and environmental impact.
Catalysis Stoichiometric reagents (e.g., metal hydrides).Heterogeneous or homogeneous catalysts (especially non-precious metals). nih.govReduced waste, catalyst recyclability, higher efficiency.

Stereoselective Synthesis of Chiral Derivatives

While this compound itself is achiral, the synthesis of chiral derivatives, where the benzylic carbon is a stereocenter, is of significant interest in medicinal chemistry. nih.gov Chiral amines are crucial components in many pharmaceuticals, and their enantioselective synthesis is a key area of modern organic chemistry. nih.govacs.org

The most direct and efficient method for preparing chiral benzylic amines is the asymmetric hydrogenation of prochiral imines. nih.govacs.org This involves the formation of an imine from a suitable precursor (e.g., 4-bromo-2-formylaniline and methylamine), followed by reduction using a chiral catalyst. Transition metal complexes, particularly those of iridium, rhodium, and ruthenium with chiral phosphine ligands, have proven highly effective for this transformation, often providing excellent enantioselectivity (high enantiomeric excess, or ee). acs.org

Another powerful strategy is the catalytic asymmetric reductive amination of a corresponding ketone (e.g., 4-bromo-2-acetyl-aniline). This one-pot reaction combines a carbonyl compound, an amine, and a reducing agent in the presence of a chiral catalyst to directly generate the chiral amine. frontiersin.org

Furthermore, methods such as the enantioselective hydroamination of alkenes, catalyzed by transition metals like copper or nickel, can be employed. organic-chemistry.orgacs.org This involves the addition of an N-H bond across a double bond of a styrene-type precursor, establishing the chiral center at the benzylic position. The development of new chiral ligands and catalytic systems continues to expand the scope and efficiency of these stereoselective transformations. nih.govacs.org

The table below lists some catalytic systems used for the enantioselective synthesis of chiral amines.

MethodPrecursor TypeTypical Catalyst SystemKey Features
Asymmetric Hydrogenation Imine[Ir(COD)Cl]₂ with chiral phosphine ligands (e.g., f-Binaphane). acs.orgHigh efficiency and enantioselectivity for a broad range of substrates.
Asymmetric Reductive Amination Ketone/AldehydeNi, Ru, or Ir complexes with chiral ligands. One-pot procedure, high atom economy.
Asymmetric Hydroamination Alkene (Styrene derivative)CuH or NiH with chiral ligands. organic-chemistry.orgacs.orgDirect formation of C-N bond and stereocenter.
Asymmetric C-H Amination AlkylareneCationic copper catalyst. researchgate.netDirect functionalization of a C-H bond to form the chiral amine.

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Methylamino Methyl Aniline

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. In 4-Bromo-2-[(methylamino)methyl]aniline, the regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the benzene (B151609) ring.

The aromatic ring of this compound bears three substituents: a primary amino group (-NH2), a bromo group (-Br), and a (methylamino)methyl group (-CH2NHCH3). The directing effects of these groups determine the position of attack by an incoming electrophile.

Amino Group (-NH2): The primary amino group is a powerful activating group and a strong ortho, para-director. unizin.orgbyjus.comopenstax.org Its activating nature stems from the ability of the nitrogen's lone pair of electrons to be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions. openstax.org

Bromo Group (-Br): Halogens like bromine are deactivating groups due to their electron-withdrawing inductive effect. However, they are ortho, para-directors because of the resonance effect, where the lone pairs on the bromine atom can be donated to the ring. unizin.orglibretexts.org

(Methylamino)methyl Group (-CH2NHCH3): This group is an alkylaminoalkyl group. While it is attached to the ring via a methylene (B1212753) spacer, the nitrogen atom's basicity can influence the reaction conditions. Under acidic conditions, protonation of the amino groups can occur, leading to the formation of ammonium (B1175870) ions (-NH3+ and -CH2NH2CH3+), which are strongly deactivating and meta-directing. unizin.orgbyjus.com

SubstituentActivating/DeactivatingDirecting Effect
-NH2Strongly Activatingortho, para
-BrDeactivatingortho, para
-CH2NHCH3Activating (as an alkyl group)ortho, para

While specific mechanistic studies on the bromination of this compound are not extensively documented, the mechanism can be inferred from the well-established principles of electrophilic aromatic substitution on anilines. researchgate.netorganic-chemistry.org The high reactivity of the aniline (B41778) ring, due to the strong activation by the amino group, often leads to polysubstitution. openstax.org For instance, the reaction of aniline with bromine water typically yields 2,4,6-tribromoaniline. unizin.orgresearchgate.net

To achieve monosubstitution, the activating effect of the amino group is often modulated by protecting it, for example, through acetylation to form an amide. openstax.org The resulting acetamido group is still an ortho, para-director but is less activating, allowing for more controlled reactions. openstax.org Subsequent hydrolysis of the amide regenerates the amino group.

In the case of this compound, the ring is already substituted with a bromine atom. Further bromination would likely be directed by the powerful amino group to the available ortho and para positions.

Nucleophilic Substitution Reactions

The presence of a bromine atom on the aromatic ring and the nucleophilic primary and secondary amino groups allows this compound to participate in various nucleophilic substitution reactions.

The bromine atom can be replaced through various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester. nih.govresearchgate.netnih.govmdpi.comevitachem.com For instance, 4-bromoanilines can be coupled with a variety of aryl and heteroaryl boronic acids in the presence of a palladium catalyst and a base. nih.govresearchgate.netmdpi.com The reactivity order for halogens in Suzuki coupling is generally I > Br > Cl. evitachem.com

Stille Coupling: This reaction utilizes a palladium catalyst to couple an organohalide with an organotin compound. nih.gov The Stille coupling is known for its tolerance of a wide range of functional groups. organic-chemistry.org

These coupling reactions provide a versatile means to introduce new aryl or vinyl substituents at the C4 position of the aniline ring.

Coupling ReactionCatalystCoupling PartnerBond Formed
Suzuki CouplingPalladiumOrganoboron compoundC-C
Stille CouplingPalladiumOrganotin compoundC-C

Both the primary aromatic amine and the secondary alkylamine moieties in this compound are nucleophilic and can undergo a variety of reactions. researchgate.netopenstax.orglibretexts.org

Alkylation and Acylation: The primary and secondary amino groups can be alkylated with alkyl halides or acylated with acid chlorides or anhydrides to form more substituted amines and amides, respectively. openstax.org The secondary amine is generally more nucleophilic than the primary aromatic amine.

Reaction with Carbonyl Compounds: The primary amine can react with aldehydes and ketones to form imines (Schiff bases), while the secondary amine can react to form enamines if an α-hydrogen is present on the carbonyl compound. libretexts.org

Diazotization: Primary aromatic amines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form diazonium salts. openstax.org These salts are versatile intermediates that can be converted to a wide range of functional groups.

Oxidation Reactions and Pathways

The amino groups in this compound are susceptible to oxidation. The oxidation of anilines can lead to a variety of products, depending on the oxidant and reaction conditions. openaccessjournals.comnih.gov

The oxidation of N-alkylanilines can proceed through different pathways, including the formation of colored products and polymeric materials. openaccessjournals.com The primary amino group can be oxidized to nitroso, nitro, or azo compounds. The secondary amino group can be oxidized to a hydroxylamine (B1172632) or a nitrone.

Furthermore, the benzylic position of the (methylamino)methyl group can also be susceptible to oxidation. Oxidative cyclization reactions of 2-(aminomethyl)anilines are known to produce quinazolines and related heterocyclic systems, often mediated by various oxidants or catalysts. researchgate.net Such transformations highlight the potential of this compound as a precursor for the synthesis of more complex heterocyclic structures.

Transition Metal-Catalyzed Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples aryl halides with organoboron compounds. nih.gov It is a versatile method for forming biaryl structures. This compound would be expected to react with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to yield the corresponding coupled products. nih.gov The reaction is known to be tolerant of a wide range of functional groups, including amines. nih.gov For ortho-substituted bromoanilines, the choice of catalyst and ligands is crucial for achieving high yields. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. researchgate.net this compound could be coupled with various alkynes to introduce an alkynyl moiety at the 4-position of the aniline ring. The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent. researchgate.net Copper-free versions of the Sonogashira reaction have also been developed. researchgate.net

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. ias.ac.inrsc.org This reaction would allow for the introduction of a vinyl group at the 4-position of this compound by reacting it with an alkene in the presence of a palladium catalyst and a base. asianpubs.org The stereoselectivity of the Heck reaction is a key feature, often leading to the trans-substituted alkene. ias.ac.in

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium. noaa.gov This reaction could be used to couple this compound with a variety of organostannanes to form C-C bonds. psu.edu A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. noaa.gov

A summary of representative C-C coupling reactions is provided in the table below.

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura Arylboronic acidPd catalyst, BaseBiaryl
Sonogashira Terminal alkynePd catalyst, Cu(I) cocatalyst, BaseArylalkyne
Heck AlkenePd catalyst, BaseSubstituted alkene
Stille OrganostannanePd catalystCoupled organic compound

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, allowing for the formation of carbon-nitrogen bonds. This compound could serve as the aryl halide component, reacting with a wide range of primary or secondary amines to form diaryl or alkyl-aryl amines. The choice of a suitable phosphine (B1218219) ligand is critical for the success of this reaction.

Chan-Lam Coupling: The Chan-Lam coupling is a copper-catalyzed reaction that forms a C-N bond between an aryl boronic acid and an amine. While this reaction typically uses the amine as the nucleophile, the bromoaniline could potentially be converted to the corresponding boronic acid and then coupled with another amine. Alternatively, in a variation of the Ullmann condensation, the bromoaniline can react directly with an amine in the presence of a copper catalyst. This reaction can often be carried out at room temperature and is open to the air.

The formation of a carbon-oxygen bond at the 4-position of this compound can be achieved through reactions like the Ullmann condensation . This copper-promoted reaction converts aryl halides to aryl ethers by reacting them with alcohols or phenols. Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. However, modern methods utilize soluble copper catalysts and can proceed under milder conditions. Thus, reacting this compound with a phenol (B47542) or an alcohol in the presence of a copper catalyst and a base would yield the corresponding aryl ether.

Reactions Involving the Side Chain Methylamino Group

The secondary amine in the methylamino side chain of this compound is a nucleophilic center and can participate in a variety of reactions.

N-Acylation: The methylamino group can be readily acylated using acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is a standard transformation for amines.

N-Alkylation: The secondary amine can be further alkylated with alkyl halides to yield a tertiary amine. acs.org However, such reactions can sometimes lead to the formation of quaternary ammonium salts if the tertiary amine product reacts further with the alkylating agent. acs.org Catalytic N-alkylation of amines with alcohols is also a common and more atom-economical method. wikipedia.org

Reaction with Isocyanates and Isothiocyanates: The nucleophilic nitrogen of the methylamino group can add to the electrophilic carbon of an isocyanate or isothiocyanate to form the corresponding urea (B33335) or thiourea (B124793) derivative, respectively. osti.gov This is a common method for the synthesis of ureas and thioureas. The reaction of an amine with an isocyanate is typically a rapid and high-yielding process. osti.gov

The table below summarizes the key reactions of the side chain methylamino group.

Reaction TypeReagentFunctional Group Formed
N-Acylation Acyl chloride / AnhydrideAmide
N-Alkylation Alkyl halide / AlcoholTertiary amine
Urea Formation IsocyanateUrea
Thiourea Formation IsothiocyanateThiourea

Insufficient Data Available for Comprehensive Article on this compound

Following a thorough and extensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of published research on the specific chemical reactivity and transformation pathways of this compound. Consequently, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.

Specifically, the following key information, which is essential for fulfilling the user's request, could not be located:

Acylation and Alkylation Reactions: No studies detailing the reaction of the primary aromatic amine or the secondary methylamino group of this compound with acylating or alkylating agents were found. This includes information on reaction conditions, selectivity, and the properties of any resulting products.

Cyclization Reactions: There is no available literature describing intramolecular cyclization reactions that utilize the adjacent primary amine and bromine functionalities of this compound or its derivatives. Such reactions are critical for the synthesis of heterocyclic systems, but no examples involving this specific scaffold have been documented.

Without access to primary research data, any attempt to construct the requested article would fall short of the required standards of scientific accuracy and detail. The generation of hypothetical reaction schemes or the extrapolation from dissimilar molecules would not provide the factual and reliable information requested by the user.

Therefore, until further research on the chemical properties of this compound is conducted and published, it is not feasible to produce the comprehensive article as outlined.

Derivatization Strategies and Applications of 4 Bromo 2 Methylamino Methyl Aniline As a Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The structural framework of 4-Bromo-2-[(methylamino)methyl]aniline, centered on a reactive aniline (B41778) moiety, is ideally suited for constructing various nitrogen-containing heterocyclic systems. The primary amine provides a nucleophilic center for cyclization reactions, while the bromine atom offers a site for subsequent functionalization.

Synthesis of Quinolines and Quinazolinones

The aniline portion of the title compound is a classical starting point for the synthesis of quinoline and quinazolinone scaffolds, which are core structures in many pharmaceuticals and biologically active molecules. Several established synthetic routes can be adapted to utilize this precursor.

For quinoline synthesis, methods like the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, are applicable. The primary amine of this compound can readily participate in such condensations. Furthermore, modern palladium-catalyzed methods, such as the Larock synthesis, provide a pathway to substituted quinolines from 2-bromoanilines and allylic alcohols. acs.orgnih.gov This one-pot reaction proceeds via a Heck reaction, isomerization, intramolecular condensation, and subsequent dehydrogenation to yield the aromatic quinoline core. acs.org The presence of the bromine atom on the aniline ring in the title compound makes it a suitable substrate for these types of palladium-catalyzed cyclizations. acs.orgnih.gov

Quinazolinone synthesis often begins with anthranilic acid or its derivatives. While not a direct precursor, the aniline group of this compound can be conceptually transformed or utilized in syntheses that start from o-amino benzonitriles or o-amino benzamides. For instance, the reaction of o-aminobenzamides with various one-carbon sources is a fundamental approach to building the quinazolinone ring. organic-chemistry.orgnih.gov Bromo-substituted anthranilic acids are specifically used to create bromo-quinazolinones, which act as intermediates for further derivatization. nih.gov

Table 1: Potential Synthetic Routes to Quinolines and Quinazolinones
HeterocycleSynthetic MethodKey ReactantsRelevance to Precursor
QuinolineFriedländer Synthesiso-aminoaryl aldehyde/ketone + methylene ketone/aldehydeThe aniline moiety can react after conversion of an adjacent group to a carbonyl.
QuinolineLarock Synthesis2-Bromoaniline + Allylic AlcoholThe 2-amino-bromophenyl structure is suitable for this Pd-catalyzed cyclization. acs.org
QuinazolinoneFrom Anthranilic AcidAnthranilic Acid + Acyl Chloride/AmideThe aniline group is a key feature of anthranilic acid-based routes. nih.govnih.gov
QuinazolineFrom 2-Aminobenzylamine2-Aminobenzylamine + Aldehyde/AlcoholThe compound's structure is a substituted 2-aminobenzylamine derivative. organic-chemistry.orgfrontiersin.org

Synthesis of Thiazole Derivatives

Thiazoles are another important class of heterocycles with diverse applications. analis.com.myresearchgate.net The most common route to the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide-containing species. bepls.com

While this compound cannot be used directly in this reaction, its primary aniline group can be readily converted into a thiourea (B124793) derivative. This is typically achieved by reacting the amine with an isothiocyanate. The resulting thiourea serves as the necessary thioamide component for the Hantzsch synthesis. Subsequent reaction with an appropriate α-haloketone would lead to the formation of a 2-aminothiazole derivative, incorporating the complex side chain from the original aniline precursor. This two-step strategy allows the versatile aniline starting material to be channeled into the synthesis of highly functionalized thiazole structures.

Formation of Other Nitrogen-Containing Heterocycles

The utility of this compound extends beyond quinolines and thiazoles to a broad spectrum of other nitrogen-containing heterocycles. nih.govnih.gov The aniline functional group is a cornerstone in heterocyclic chemistry, enabling entry into various ring systems. mdpi.com For example, it can be a component in the synthesis of:

Indoles: Through methods like the Fischer, Bischler-Möhlau, or palladium-catalyzed cyclization of o-alkynylanilines.

Benzimidazoles: By condensation with carboxylic acids or their derivatives, often under acidic conditions.

Quinoxalines: Through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The primary amine of the title compound could be a starting point for creating the required diamine functionality.

Pyridines: Via multicomponent reactions or cycloaddition pathways where the aniline nitrogen is incorporated into the new ring. nih.gov

The reactivity of the aniline, combined with the potential for modifying the adjacent [(methylamino)methyl] group, provides a rich platform for synthetic exploration in heterocyclic chemistry. frontiersin.org

Building Block for Complex Molecular Architectures

This compound is a highly functionalized building block, offering multiple reactive sites for the construction of complex molecular architectures. Its utility stems from the orthogonal reactivity of its functional groups.

Aryl Bromide: The bromine atom on the aromatic ring is a key handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. It is amenable to a wide range of transformations, including:

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes. These reactions allow for the attachment of diverse molecular fragments to the aniline core, dramatically increasing molecular complexity.

Primary and Secondary Amines: The two amine functionalities provide sites for nucleophilic attack or for the formation of amides, imines, sulfonamides, and ureas. The primary aniline amine is less basic and more nucleophilic towards acylating agents, while the secondary amine offers a distinct point of reaction. This differential reactivity can be exploited for selective functionalization. The compound's classification as a "Protein Degrader Building Block" highlights its utility in constructing bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), where different parts of the molecule are systematically linked together. calpaclab.com

Development of Advanced Organic Materials

The unique electronic and structural features of substituted anilines make them valuable monomers for the synthesis of functional organic materials, particularly conductive polymers and high-performance plastics.

Polymer Precursors and Monomer Synthesis

Aniline and its derivatives are the foundational monomers for polyaniline (PANI), one of the most studied conducting polymers. The presence of substituents on the aniline ring, such as the bromo and alkylamino groups in the title compound, can be used to tune the final properties of the polymer. These properties include solubility, processability, conductivity, and electrochemical behavior.

Chemical or electrochemical oxidative polymerization of substituted anilines leads to the formation of polymers with tailored characteristics. For instance, copolymers of aniline and o-bromoaniline have been synthesized and studied. researchgate.net The introduction of substituents can enhance solubility in common organic solvents, which is a significant advantage over the often-intractable parent polyaniline. nih.govresearchgate.net Bromo-substituted anilines are also used as intermediates in the synthesis of more complex monomers for materials like poly(ferrocenylsilane) and poly(imido-amides), which have applications in advanced electronics and high-temperature materials. nbinno.com Furthermore, aniline derivatives can be polymerized with other reagents, such as sulfur monochloride, to create novel polymer backbones like poly[N,N-(phenylamino)disulfides], which exhibit interesting optical and electronic properties. nih.gov

Table 2: Applications of Bromo-Aniline Derivatives in Polymer Synthesis
Polymer TypeMonomer/PrecursorKey FeaturesPotential Application
Substituted Polyanilines (PANI)Aniline and substituted anilinesTunable conductivity, improved solubility. researchgate.netnih.govConductive materials, sensors.
Poly[N,N-(phenylamino)disulfides]Anilines + Sulfur MonochlorideConjugated backbone containing N-S-S linkages. nih.govColored materials, redox-active polymers.
Poly(imido-amides) (PIAs)Intermediates from bromoanilinesHigh thermal stability. nbinno.comHigh-performance plastics.
Aromatic Conductive PolymersBromo-dimethylanilineConductive properties. researchgate.netOrganometallic chemistry, electronics.

Lack of Publicly Available Research on "this compound" as a Synthetic Intermediate

Following a comprehensive search of scientific literature, patent databases, and chemical repositories, no specific data or research findings were identified for the chemical compound "this compound" in the contexts outlined. The requested applications in the synthesis of dyes, pigments, liquid crystalline materials, pharmaceuticals, and agrochemicals are not documented in publicly accessible sources for this specific molecule.

The search for information consistently retrieves data for structurally related but distinct compounds, primarily 4-Bromo-2-methylaniline (CAS No. 583-75-5) and 4-Bromoaniline . While these related anilines are known intermediates in various chemical industries, their properties and applications cannot be directly and accurately attributed to "this compound". The presence of a [(methylamino)methyl] substituent at the second position of the aniline ring, as opposed to a simple methyl group, fundamentally alters the chemical structure, reactivity, and potential applications of the molecule.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the request, as no research findings are available for "this compound" within the specified areas of application. Generating content on this topic would require extrapolation from unrelated compounds, violating the core instruction to focus solely on the specified chemical and leading to scientifically unsubstantiated information.

Therefore, the following sections of the proposed article cannot be completed:

Contributions to Pharmaceutical and Agrochemical Lead Compound Generation

Intermediates for Agrochemical Development

Further investigation into proprietary or unpublished research may be required to find information on the synthesis and application of "this compound".

Coordination Chemistry of 4 Bromo 2 Methylamino Methyl Aniline and Its Derivatives

Ligand Design and Synthesis Principles

There is no specific literature detailing the design and synthesis principles exclusively for 4-Bromo-2-[(methylamino)methyl]aniline as a ligand for metal complexes.

In general, the design of bidentate N,N'-ligands based on substituted anilines is a well-established strategy in coordination chemistry. The primary amine of the aniline (B41778) ring and a secondary amine on a side chain, as in the proposed structure of this compound, create a stable five- or six-membered chelate ring upon coordination to a metal center. The electronic properties of the aniline ring can be tuned by substituents; in this case, the electron-withdrawing bromo group at the para-position would influence the electron density on the aniline nitrogen, thereby affecting the ligand's coordination properties.

The synthesis of such ligands typically involves a multi-step process. For analogous compounds, a common route involves the ortho-functionalization of a protected aniline derivative, followed by the introduction of the aminomethyl side chain and subsequent N-alkylation. For instance, a plausible synthetic route for this compound could start from 4-bromo-2-methylaniline, which can be synthesized through the bromination of N-acetyl-o-toluidine followed by deprotection. The methyl group could then be functionalized to introduce the (methylamino)methyl moiety.

Metal Complex Formation and Structural Characterization

Specific studies on the formation of metal complexes with this compound are not available in the current body of scientific literature.

While no transition metal complexes of this compound have been reported, the synthesis of such complexes can be predicted based on established methods for similar bidentate N,N'-ligands. Typically, the reaction of the ligand with a suitable transition metal salt (e.g., chlorides, acetates, or nitrates of metals like palladium, nickel, copper, or ruthenium) in an appropriate solvent would yield the desired complex. The stoichiometry of the reaction would be controlled to obtain complexes with different ligand-to-metal ratios. For example, palladium(II) complexes with N,N'-bidentate ligands derived from N-methyl-N-(pyridin-2-ylmethyl)aniline have been synthesized by reacting the ligand with [Pd(CH3CN)2Cl2] in ethanol.

There is no available research on the synthesis of main group metal complexes specifically with this compound. However, N,N'-bidentate ligands are known to form stable complexes with main group metals such as zinc, cadmium, and tin. The synthesis would likely involve the reaction of the ligand with a main group metal halide or alkoxide in an inert atmosphere. For instance, zinc(II) and copper(II) halide complexes of the related 2-(aminomethyl)aniline have been synthesized and characterized.

Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography)

As no metal complexes of this compound have been synthesized and reported, there are no X-ray crystallographic structures available for this specific compound.

Table 1: Representative Crystallographic Data for a Related Ruthenium(II) Schiff Base Complex

ParameterValue
Compound[RuCl₂(C₁₂H₉BrN₂)₂]
Crystal SystemMonoclinic
Space GroupP2₁/c
Ru-N bond lengths (Å)2.073(5), 2.084(5)
Ru-Cl bond length (Å)2.3908(14)
N-Ru-N bite angle (°)76.9(1)
Data for a related Schiff base complex, not this compound.

Catalytic Applications of Metal Complexes Derived from the Compound

There are no documented catalytic applications for metal complexes derived from this compound.

However, metal complexes of similar bidentate N,N'-ligands are widely used as catalysts in various organic transformations. Palladium complexes, in particular, are known to catalyze cross-coupling reactions. For instance, palladium complexes bearing bidentate N-ligands have been successfully employed as precatalysts in Suzuki-Miyaura coupling reactions. Ruthenium complexes with substituted aniline ligands have shown catalytic activity in the transfer hydrogenation of ketones scilit.com. The presence of the bromo substituent on the aniline ring could potentially influence the catalytic activity and selectivity of a metal complex of this compound by modifying the electronic properties of the metal center.

Spectroscopic Signatures of Ligand-Metal Interactions

Specific spectroscopic data for metal complexes of this compound are not available.

The coordination of a ligand to a metal ion induces characteristic changes in its spectroscopic signatures, which can be monitored by various techniques to understand the nature of the ligand-metal interactions.

Infrared (IR) Spectroscopy: Upon coordination, the stretching frequencies of the N-H bonds in the aniline and methylamino groups would be expected to shift. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. For example, in studies of metal complexes with ligands derived from 4-bromoaniline, shifts in the N-H stretching vibrations have been used to confirm coordination researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools to probe the coordination environment. The chemical shifts of the protons and carbons near the coordinating nitrogen atoms would be significantly affected upon complexation. Changes in the chemical shifts of the aromatic and methyl protons would provide evidence of coordination.

UV-Visible Spectroscopy: The electronic absorption spectra of the metal complexes would show bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT) transitions. The positions and intensities of these bands provide information about the coordination geometry and the nature of the metal-ligand bonding. For instance, the electronic spectra of nickel(II) complexes with bidentate N,N'-ligands are often used to distinguish between square planar and octahedral geometries.

Table 2: Expected Spectroscopic Shifts Upon Coordination of an Analogous N,N'-Bidentate Ligand

Spectroscopic TechniqueObservationInterpretation
IRShift in ν(N-H) bandsCoordination of nitrogen atoms to the metal center
Appearance of new low-frequency bandsFormation of M-N bonds
¹H NMRDownfield or upfield shift of protons near N atomsChange in electronic environment upon coordination
UV-VisAppearance of new absorption bands in the visible regiond-d electronic transitions and charge transfer
This table represents general expectations for analogous systems, not specific data for this compound complexes.

Advanced Spectroscopic and Spectrometric Characterization in Structural Elucidation of 4 Bromo 2 Methylamino Methyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 4-Bromo-2-[(methylamino)methyl]aniline, offering insights into the proton and carbon environments and their connectivity.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the N-methyl protons, and the protons on the nitrogen atoms.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at C6, positioned between the amino group and the bromomethyl group, would likely appear as a doublet. The proton at C5, adjacent to the bromine atom, would be a doublet of doublets, and the proton at C3 would be a doublet.

The benzylic methylene protons (-CH₂-) are expected to produce a singlet, though coupling to the adjacent N-H proton could lead to a doublet. The N-methyl protons (-CH₃) would also likely appear as a singlet, but could show coupling to the N-H proton. The primary aniline (B41778) amine (-NH₂) and the secondary amine (-NH-) protons would appear as broad singlets, and their chemical shifts can be highly variable depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H (C3)7.2 - 7.4d (doublet)2.0 - 2.5
Aromatic H (C5)7.0 - 7.2dd (doublet of doublets)8.0 - 8.5, 2.0 - 2.5
Aromatic H (C6)6.6 - 6.8d (doublet)8.0 - 8.5
Ar-CH₂-N3.6 - 3.8s (singlet) or d (doublet)N/A or ~5.0
N-CH₃2.3 - 2.5s (singlet) or d (doublet)N/A or ~5.0
Ar-NH₂3.5 - 4.5br s (broad singlet)N/A
CH₂-NH-CH₃1.5 - 2.5br s (broad singlet)N/A

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are anticipated, corresponding to the six carbons of the aromatic ring and the two aliphatic carbons of the side chain. The chemical shifts are influenced by the electronic effects of the substituents (bromine, amino, and methylaminomethyl groups).

The carbon atom attached to the bromine (C4) is expected to be significantly shielded compared to an unsubstituted benzene ring. The carbon bearing the amino group (C1) will be deshielded. The aromatic carbons will show characteristic shifts based on their position relative to the substituents. The benzylic carbon (-CH₂-) and the N-methyl carbon (-CH₃) will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (C-NH₂)145 - 148
C2 (C-CH₂N)125 - 128
C3132 - 134
C4 (C-Br)110 - 113
C5130 - 132
C6115 - 118
Ar-CH₂-N50 - 55
N-CH₃35 - 40

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the adjacent aromatic protons (H5 with H6, and H5 with H3), confirming their relative positions on the ring. It could also potentially show a correlation between the -CH₂- protons and the adjacent -NH- proton, as well as between the -CH₃ protons and the -NH- proton. youtube.comresearchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu It would be used to definitively assign the signals for the C3/H3, C5/H5, C6/H6, benzylic CH₂, and N-methyl CH₃ pairs. columbia.eduscience.gov

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of the N-H, C-H, C=C, and C-N bonds.

N-H Stretching: The primary aniline amine (-NH₂) group is expected to show two distinct stretching bands in the 3500-3300 cm⁻¹ region (asymmetric and symmetric stretches). orgchemboulder.com The secondary amine (-NH-) group will show a single, typically weaker, stretching vibration in the 3350-3310 cm⁻¹ range. orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- and -CH₃ groups will be observed just below 3000 cm⁻¹.

C=C Stretching: The aromatic ring will exhibit characteristic C=C stretching vibrations in the 1620-1450 cm⁻¹ region.

N-H Bending: The primary amine shows a bending (scissoring) vibration between 1650 and 1580 cm⁻¹. orgchemboulder.com

C-N Stretching: The aromatic C-N stretch is expected in the 1335-1250 cm⁻¹ range, while the aliphatic C-N stretch will appear at lower wavenumbers. orgchemboulder.com

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group
N-H Stretch (asymmetric)3400 - 3500Primary Amine (-NH₂)
N-H Stretch (symmetric)3300 - 3400Primary Amine (-NH₂)
N-H Stretch3310 - 3350Secondary Amine (-NH-)
Aromatic C-H Stretch3000 - 3100Ar-H
Aliphatic C-H Stretch2850 - 2960-CH₂-, -CH₃
N-H Bend (scissoring)1580 - 1650Primary Amine (-NH₂)
Aromatic C=C Stretch1450 - 1620Aromatic Ring
Aromatic C-N Stretch1250 - 1335Ar-NH₂

The presence of both primary and secondary amine groups in this compound makes it capable of participating in intermolecular hydrogen bonding (N-H···N). This interaction can be observed in the IR spectrum.

In the solid state or in concentrated solutions, hydrogen bonding causes the N-H stretching bands to broaden and shift to lower frequencies (a bathochromic shift) compared to their positions in a dilute, non-polar solvent. nih.gov The extent of this shift can provide qualitative information about the strength of the hydrogen bonding interactions within the sample. The presence of multiple absorption bands for the amino group in solid-state IR spectra is often indicative of the formation of intermolecular hydrogen bonds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for investigating the electronic structure of molecules. By measuring the absorption of light in the UV-visible range, this method provides insights into the electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum is primarily determined by the electronic structure of the substituted aniline chromophore.

Electronic Transitions and Chromophoric Analysis

The UV-Vis absorption spectrum of this compound is dominated by the chromophoric substituted benzene ring. The presence of the primary amino group (-NH₂), the (methylamino)methyl group [-CH₂NH(CH₃)], and the bromine atom (-Br) as substituents on the benzene ring significantly influences the energy and probability of electronic transitions.

The primary electronic transitions observed in aromatic compounds like this are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org In aniline and its derivatives, the lone pair of electrons on the nitrogen atom can also participate in transitions, specifically n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. libretexts.org

The aniline moiety itself typically displays two main π → π* absorption bands. The first, more intense band (the E2-band) appears at shorter wavelengths, while the second, less intense band (the B-band) appears at longer wavelengths. The substituents on the aromatic ring act as auxochromes, modifying the absorption maxima (λ_max) and molar absorptivity (ε).

Amino Group (-NH₂): This is a strong activating group that extends the conjugated system through its lone pair of electrons, causing a bathochromic (red) shift to longer wavelengths compared to benzene.

Bromine Atom (-Br): As a halogen, bromine also acts as an auxochrome, contributing to a bathochromic shift due to its lone pair electrons.

Alkyl Group [-CH₂NH(CH₃)]: The (methylamino)methyl group is primarily an alkyl substituent on the ring at the ortho position, which can cause a slight bathochromic shift.

Based on the analysis of similar substituted anilines, the expected electronic transitions and their approximate absorption maxima for this compound are summarized below.

Table 1: Predicted UV-Vis Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength (λ_max) RangeDescription
π → ππ (HOMO) to π (LUMO)~240-260 nmCorresponds to the primary absorption band of the substituted benzene ring (E2-band). This is expected to be an intense absorption.
π → ππ to π~290-310 nmCorresponds to the symmetry-forbidden transition of the benzene ring (B-band), which becomes more allowed due to substitution. This absorption is typically less intense than the primary band.
n → πn (non-bonding) to π (LUMO)Longer wavelength, >320 nmInvolves the non-bonding electrons of the nitrogen atoms. This transition is often weak and can be submerged by the stronger π → π* bands or be sensitive to solvent effects. libretexts.org

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the position of absorption bands in a UV-Vis spectrum, a phenomenon known as solvatochromism. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule. wikipedia.org The direction of the shift depends on the change in the molecule's dipole moment upon electronic excitation.

Bathochromic Shift (Red Shift): An absorption maximum shifts to a longer wavelength. This typically occurs for π → π* transitions when the excited state is more polar than the ground state, as it is stabilized to a greater extent by polar solvents. wikipedia.orgresearchgate.net

Hypsochromic Shift (Blue Shift): An absorption maximum shifts to a shorter wavelength. This is common for n → π* transitions, where the ground state is often more stabilized by hydrogen bonding in protic solvents than the excited state. wikipedia.org

For this compound, the π → π* transitions are expected to exhibit a bathochromic shift as the solvent polarity increases. This is because the excited state in substituted anilines generally has a larger dipole moment than the ground state, leading to stronger stabilizing interactions with polar solvent molecules.

Table 2: Predicted Solvent Effects on the λ_max of this compound

Solvent TypeExample SolventExpected Effect on π → π* TransitionsRationale
Non-polarHexane, CyclohexaneBaseline λ_max (shorter wavelength)Minimal solvent-solute interactions, reflecting the electronic transitions of the nearly isolated molecule.
Polar AproticAcetonitrile, DMSOBathochromic Shift (Red Shift)Dipole-dipole interactions stabilize the more polar excited state more than the ground state. researchgate.net
Polar ProticEthanol, Methanol, WaterSignificant Bathochromic Shift (Red Shift)In addition to dipole-dipole interactions, hydrogen bonding with the amine groups further stabilizes the excited state. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Molecular Weight Determination and Fragmentation Pattern Analysis

The nominal molecular weight of this compound (C₈H₁₁BrN₂) is 214 g/mol for the ⁷⁹Br isotope and 216 g/mol for the ⁸¹Br isotope. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of the molecular ion (M⁺) and its fragments. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. libretexts.orglibretexts.org This results in two peaks of nearly equal intensity, separated by 2 m/z units, for every ion containing a bromine atom. libretexts.org

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. For C₈H₁₁⁷⁹BrN₂, the calculated exact mass is 214.0106, and for C₈H₁₁⁸¹BrN₂, it is 216.0085.

Under electron ionization (EI), the molecule will undergo characteristic fragmentation. The fragmentation of aromatic amines is often directed by the nitrogen atom, while benzylamines are known to undergo facile benzylic cleavage. whitman.eduresearchgate.net

Key predicted fragmentation pathways include:

Benzylic Cleavage: The most favorable cleavage is expected at the C-C bond between the aromatic ring and the methylene group, or the C-N bond of the side chain. Cleavage of the bond between the CH₂ group and the ring would lead to the loss of the [(methylamino)methyl] radical, but a more likely fragmentation is the alpha-cleavage next to the aromatic amine, leading to the formation of a stable iminium ion.

Alpha-Cleavage: Cleavage of the bond alpha to the secondary amine in the side chain is a very common pathway for amines. This would result in the loss of a methyl radical to form a stable iminium ion. A more significant fragmentation would be the cleavage of the benzylic C-N bond, forming a benzyl-type cation. nih.govresearchgate.net

Loss of HBr: Elimination of a hydrogen bromide molecule from the molecular ion.

Ring Fragmentation: Subsequent fragmentation of the aromatic ring can occur after initial losses.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z (for ⁷⁹Br/⁸¹Br)Proposed Ion Structure/FormulaFragmentation Pathway
214 / 216[C₈H₁₁BrN₂]⁺Molecular Ion (M⁺)
199 / 201[C₇H₈BrN₂]⁺Loss of methyl radical (•CH₃) from the side chain
171 / 173[C₇H₈BrN]⁺Benzylic cleavage with loss of •CH₂NHCH₃ and rearrangement
170 / 172[C₇H₇BrN]⁺Loss of the CH₃NH₂ group (methylamine)
44[C₂H₆N]⁺Formation of the methylaminomethyl cation [CH₂=NHCH₃]⁺ via benzylic cleavage

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is highly effective for the analysis of volatile and thermally stable compounds like aromatic amines. oup.comoup.com

In a GC-MS analysis of this compound, the gas chromatograph would first separate the compound from any impurities, such as starting materials, byproducts, or degradation products. The separation is typically performed using a capillary column with a non-polar or medium-polarity stationary phase. nih.gov The retention time (the time it takes for the compound to travel through the column) is a characteristic property under specific chromatographic conditions and serves as an initial identifier.

As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint. By comparing this experimental mass spectrum with the predicted fragmentation pattern or a library database, the identity of the compound can be confirmed with high confidence. The integration of the peak in the chromatogram allows for the quantification of the compound and an assessment of its purity. nih.govglsciences.com

X-ray Diffraction Studies

While specific single-crystal X-ray diffraction data for this compound are not publicly available, this technique remains the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would provide a wealth of structural information. nih.gov

A crystal structure analysis would unambiguously determine:

Molecular Conformation: The precise spatial orientation of the (methylamino)methyl side chain relative to the plane of the bromoaniline ring. This would include key torsion angles that define the substituent's conformation.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths (e.g., C-Br, C-N, C-C) and angles within the molecule, confirming its covalent structure.

Crystal Packing and Intermolecular Interactions: The arrangement of molecules within the crystal lattice. This would reveal non-covalent interactions that stabilize the crystal structure, such as hydrogen bonds involving the primary and secondary amine N-H protons as donors and nitrogen atoms as acceptors. nih.gov Studies on similar bromoaniline derivatives have shown the prevalence of such interactions in forming chains or networks in the solid state. nih.govresearchgate.net

Planarity: The degree of planarity of the benzene ring and the disposition of its substituents. In related structures, such as Schiff bases derived from 4-bromoaniline, the aromatic rings are often significantly twisted relative to each other. nih.govresearchgate.net

This detailed structural information is crucial for understanding the molecule's physical properties and can be used to correlate its structure with its spectroscopic characteristics and reactivity.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction is a powerful analytical technique that provides the most definitive evidence of a compound's solid-state structure. The process involves irradiating a single, high-quality crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.

Currently, specific single crystal X-ray diffraction data for this compound is not publicly available in crystallographic databases. The successful application of this technique would require the growth of a suitable single crystal, followed by data collection and structure refinement. The resulting data would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. A hypothetical data table for such an analysis is presented below to illustrate the expected outcomes.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Empirical FormulaC₈H₁₁BrN₂
Formula Weight215.09 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)11.789
β (°)98.45
Volume (ų)998.7
Z4
Calculated Density (g/cm³)1.428
R-factor (%)4.5

Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. These supramolecular interactions, including hydrogen bonds and halogen bonds, are crucial in determining the stability and physical properties of the crystalline material.

In the case of this compound, the presence of amine groups (-NH₂ and -NH-) makes it a potent hydrogen bond donor, while the nitrogen atoms also act as acceptors. The bromine atom introduces the possibility of halogen bonding, an interaction where the electrophilic region of the halogen atom interacts with a nucleophile.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to verify its elemental composition and purity. For this compound (C₈H₁₁BrN₂), the theoretical elemental composition can be precisely calculated.

While specific experimental elemental analysis data for this compound is not available in the reviewed literature, a typical comparison between theoretical and hypothetical experimental values is presented in the table below. The close agreement between the calculated and found values would provide strong evidence for the assigned empirical formula.

Interactive Data Table: Elemental Analysis Data for this compound

ElementTheoretical (%)Experimental (%) (Hypothetical)
Carbon (C)44.6744.65
Hydrogen (H)5.155.18
Bromine (Br)37.1537.11
Nitrogen (N)13.0213.06

Computational and Theoretical Investigations of 4 Bromo 2 Methylamino Methyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 4-Bromo-2-[(methylamino)methyl]aniline from first principles. These methods provide insights into the electronic behavior and spatial arrangement of atoms within the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like this compound, DFT studies would typically involve the use of various functionals, such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model its properties. These calculations can determine key electronic parameters, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

Ab Initio Methods for Electronic Structure Calculation

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy. For this compound, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to provide a more rigorous description of its electronic structure. While computationally more demanding than DFT, ab initio calculations can serve as a benchmark for validating the results obtained from other methods.

Molecular Geometry Optimization and Conformer Analysis

A crucial aspect of the theoretical investigation of this compound would be the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy structure on the potential energy surface. Furthermore, due to the presence of flexible single bonds in the methylaminomethyl substituent, the molecule can exist in various conformations. A thorough conformer analysis would be necessary to identify the different stable conformers and to determine their relative energies and populations at a given temperature.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting the spectroscopic properties of molecules and for aiding in the interpretation of experimental spectra.

Vibrational Spectra Simulation (IR and Raman)

The vibrational frequencies of this compound can be calculated using both DFT and ab initio methods. These computed frequencies, after appropriate scaling, can be used to simulate the infrared (IR) and Raman spectra of the molecule. By comparing the simulated spectra with experimentally obtained data, a detailed assignment of the vibrational modes to specific molecular motions (e.g., stretching, bending, and torsional modes) can be achieved. This correlation is essential for a complete understanding of the molecule's vibrational behavior.

Electronic Spectra Prediction (UV-Vis)

Time-dependent density functional theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations would provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π* transitions). These theoretical predictions are instrumental in understanding the photophysical properties of the compound and in interpreting experimental UV-Vis spectra.

In the absence of direct computational studies on this compound, the application of the above-mentioned theoretical frameworks would provide significant insights into its fundamental chemical properties. Future research in this area is needed to fill the current knowledge gap.

NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can accurately predict ¹H and ¹³C NMR chemical shifts, serving as a valuable tool for spectral assignment and structural verification.

The calculation of NMR chemical shifts for this compound would typically involve optimizing the molecule's geometry using a DFT method (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the NMR shielding tensors are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.

The predicted chemical shifts help in assigning specific signals to the various protons and carbons in the molecule, including the distinct aromatic protons, the methylene (B1212753) (-CH₂-) bridge, and the methyl (-CH₃) groups. These theoretical values are especially useful for distinguishing between isomers or confirming complex structural features. pdx.eduarticle4pub.com

Table 1: Illustrative Calculated vs. Experimental ¹H NMR Chemical Shifts for a Related Compound (4-Bromo-2-methylaniline)

This table provides an example of the accuracy that can be expected from NMR calculations by comparing theoretical and experimental data for a structurally similar compound. A similar analysis would be performed for this compound.

Proton Assignment (4-Bromo-2-methylaniline) Experimental Shift (ppm) nih.gov Calculated Shift (ppm) (Illustrative)
Aromatic H (adjacent to Br)7.387.45
Aromatic H (adjacent to CH₃)6.826.89
Aromatic H (between NH₂ and Br)7.427.50
Amine (-NH₂)~3.5 (broad)~3.6
Methyl (-CH₃)2.342.30

Note: Calculated values are representative and depend on the specific computational level of theory and solvent model used.

Reaction Mechanism and Kinetics Studies

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating reaction rates.

Transition State Theory (TST) is a fundamental framework for understanding reaction rates. wikipedia.org It posits that reactants are in equilibrium with a high-energy activated complex, known as the transition state (TS), which is the configuration at the highest potential energy point along the reaction coordinate. wikipedia.org

Computationally, TST is applied by first locating the geometry of the transition state for a given reaction step. This is a saddle point on the potential energy surface, and its identity is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Once the TS and reactants are characterized, the rate constant (k) can be calculated using the Eyring equation, which incorporates the Gibbs free energy of activation (ΔG‡). This approach allows for the prediction of reaction kinetics from first principles. For instance, in studying the reactions of aniline (B41778) derivatives, TST can be used to determine the rates of electrophilic substitution or oxidation. mdpi.com

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. wikipedia.org Exploring the PES is crucial for understanding a reaction mechanism. Computational methods allow for the mapping of the PES to identify all relevant stationary points: reactants, products, stable intermediates, and the transition states that connect them. mdpi.com

For a reaction involving this compound, such as oxidation by a hydroxyl radical, a computational study would explore various possible attack sites (e.g., the aromatic ring, the amino groups, the benzylic position). mdpi.comnih.gov By calculating the energies of all intermediates and transition states, the lowest-energy pathway, and therefore the most likely reaction mechanism, can be determined.

Table 2: Example Potential Energy Data for the Reaction of 4-Methyl Aniline with OH Radical

This table illustrates the kind of data generated during a PES exploration for a reaction involving an aniline derivative. mdpi.com Energies are relative to the reactants.

Species Description Relative Energy (kcal/mol)
RReactants (4-Methyl Aniline + OH)0.0
TS1Transition State for H-abstraction from NH₂+5.2
P1Products (Aminyl radical + H₂O)-25.8
TS2Transition State for OH addition to ortho-C+2.1
INT2Intermediate from ortho-addition-11.5
TS3Transition State for OH addition to ipso-C+3.5
INT3Intermediate from ipso-addition-9.7

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms through stabilization of charged species, intermediates, and transition states. researchgate.net Computational models account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach, often called the Polarizable Continuum Model (PCM), is computationally efficient for estimating the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This method is more computationally intensive but can capture specific interactions like hydrogen bonding between the solute and solvent molecules, which can be critical for accurately describing the reaction mechanism.

For reactions of this compound, which has multiple sites capable of hydrogen bonding, modeling solvent effects would be crucial for obtaining accurate energy profiles and reaction kinetics. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com

The HOMO is the highest-energy orbital containing electrons. It represents the ability of a molecule to donate electrons, making it the primary site for attack by electrophiles. youtube.com

The LUMO is the lowest-energy orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, making it the primary site for attack by nucleophiles. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atoms, reflecting the nucleophilic character of the molecule. The LUMO would likely be distributed across the π-system of the benzene (B151609) ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Table 3: Representative FMO Data for Aniline Derivatives

Compound E_HOMO (eV) E_LUMO (eV) HOMO-LUMO Gap (eV)
Aniline-5.15-0.254.90
4-Methylaniline-5.01-0.184.83
4-Bromoaniline-5.30-0.554.75

Note: These values are illustrative and vary with the computational method.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. mdpi.com It is calculated by placing a positive point charge at various points on the electron density surface and computing the energy of interaction. The resulting map is color-coded to show regions of different potential. wolfram.com

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs of electrons. researchgate.net

Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would reveal strong negative potential (red) around the two nitrogen atoms due to their lone pairs, identifying them as primary sites for protonation or interaction with electrophiles. The amine and methylamino hydrogens would exhibit positive potential (blue), making them sites for hydrogen bonding. The bromine atom would create a region of slight negative potential, while the aromatic ring would show a mix of negative potential (above and below the plane) and neutral potential. This detailed charge landscape provides a powerful visual guide to the molecule's intermolecular interactions and reactive sites. mdpi.comresearchgate.net

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis, Natural Bond Orbital (NBO) Analysis)

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of significant intermolecular contact can be identified. The analysis also generates 2D fingerprint plots, which summarize the distribution of different types of atomic contacts.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal a variety of non-covalent interactions. Based on studies of other halogenated aniline derivatives, the following intermolecular contacts would likely be significant contributors to the crystal packing acs.orgresearchgate.net:

Br···H/H···Br Contacts: The presence of the bromine atom introduces the potential for halogen bonding and other dipole-dipole interactions. Studies on other bromo- and chloro-substituted compounds have shown that H···X (halogen) contacts are significant, often compensating for a reduction in H···H contacts when a halogen is introduced acs.org.

N···H/H···N Contacts: The presence of both primary and secondary amine functionalities allows for the formation of hydrogen bonds, which would be represented as significant N···H contacts.

Interaction TypeExpected SignificanceDescription
H···HHighRepresents the most frequent type of contact in the crystal structure.
Br···H/H···BrSignificantArises from interactions involving the bromine atom and hydrogen atoms on neighboring molecules.
C···H/H···CModerateContributes to the overall van der Waals interactions and packing efficiency.
N···H/H···NSignificantIndicative of hydrogen bonding involving the amine groups, which are crucial for stabilizing the crystal structure.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, offering insights into atomic charges, hybridization, and stabilizing donor-acceptor interactions (hyperconjugation). This method localizes the molecular wavefunction into orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals of a Lewis structure.

For this compound, an NBO analysis would elucidate the electronic effects of the bromo, methyl, and methylamino substituents on the aniline ring. Key findings from such an analysis would likely include:

Hybridization: The analysis would confirm the hybridization of atomic orbitals, for example, the sp² hybridization of the aromatic carbon atoms and the sp³ hybridization of the methyl and methylamino carbons and the amine nitrogens.

Donor-Acceptor Interactions: A crucial aspect of NBO analysis is the quantification of stabilization energies (E(2)) associated with the delocalization of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO. For this compound, significant interactions would be expected, such as:

Delocalization from the lone pair of the aniline nitrogen (n_N) to the antibonding π* orbitals of the aromatic ring (n_N → π*). This interaction is characteristic of anilines and contributes to the delocalization of the nitrogen lone pair into the ring.

Hyperconjugative interactions involving the C-H bonds of the methyl and methylaminomethyl groups and the aromatic ring.

Interactions involving the lone pairs of the bromine atom and adjacent σ* orbitals.

NBO analysis on related systems, such as N-alkylanilines and other halogenated aromatics, has been used to understand reaction mechanisms and molecular stability acs.orghku.hkacs.org. The delocalization of electron density, as quantified by NBO analysis, plays a vital role in the chemical reactivity and physical properties of the molecule.

Donor NBOAcceptor NBOExpected InteractionSignificance
n(N) - Anilineπ(C-C) - Aromatic RingLone pair delocalizationHigh - Influences aromatic system's reactivity.
n(N) - Methylaminoσ(C-H) - Adjacent bondsHyperconjugationModerate - Contributes to conformational stability.
σ(C-H) - Methyl/Methylaminoσ(adjacent bonds)HyperconjugationModerate - General stabilization.
n(Br)σ(adjacent C-C)Lone pair delocalizationModerate - Influences electronic properties.

Future Research Directions and Emerging Applications in Advanced Materials and Chemical Synthesis

Development of Novel, Efficient, and Sustainable Synthetic Methodologies

The future synthesis of 4-Bromo-2-[(methylamino)methyl]aniline and its derivatives will likely focus on improving efficiency, reducing environmental impact, and increasing versatility. Current methods for producing substituted anilines often involve multi-step processes that may use harsh reagents. researchgate.net

A plausible and efficient pathway to the target compound could begin with the commercially available precursor, 4-bromo-2-methylaniline. nih.govsigmaaldrich.com A potential synthetic route is outlined below:

StepReactionReagents & ConditionsPurpose
1 Radical BrominationN-Bromosuccinimide (NBS), light/radical initiatorSelectively halogenates the benzylic methyl group.
2 Nucleophilic SubstitutionMethylamine (CH₃NH₂)Introduces the secondary amine functionality to form the final product.

Future research will likely aim to replace such traditional methods with more sustainable alternatives. Innovations in aniline (B41778) synthesis include:

Biocatalytic Approaches : Employing enzymes like nitroreductases to convert nitroaromatic precursors into anilines under mild, aqueous conditions, thereby reducing reliance on precious metal catalysts. acs.org

Chemoenzymatic Processes : Integrating enzymatic steps with chemical reactions in a one-pot synthesis to improve efficiency and selectivity. rsc.org

Advanced Catalysis : Developing catalyst- and additive-free methods, such as sequential imine condensation–isoaromatization pathways, to construct complex aniline structures from simpler starting materials. beilstein-journals.org

Greener Technologies : Exploring electrochemical methods that eliminate the need for high pressures, temperatures, and toxic reagents, offering a more sustainable production route. chemistryworld.com

Exploration of New Derivatization Pathways for Functional Materials

The unique arrangement of functional groups in this compound provides multiple handles for chemical modification, making it a versatile building block for a wide array of functional materials.

Key reactive sites for derivatization include:

The Primary and Secondary Amines : These nitrogen atoms can readily react with aldehydes and ketones to form Schiff bases (imines). nanobioletters.com This pathway is crucial for creating ligands for metal complexes and building blocks for polymers. The two amines are positioned to act as a bidentate N,N'-chelating ligand system.

The Aryl Bromine Atom : The bromine substituent is an ideal site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. nih.gov This allows for the attachment of a vast range of aryl, alkyl, or vinyl groups, enabling the construction of complex, conjugated molecular systems.

The Aromatic Ring : The aniline ring itself can undergo electrophilic aromatic substitution, although the positions will be directed by the existing activating (amino) and deactivating (bromo) groups.

These derivatization pathways could lead to the development of novel polymers, such as functionalized polyanilines, where the bromo-substituent influences properties like solubility and conductivity. researchgate.netacs.org

Rational Design of Materials with Tailored Optoelectronic and Physicochemical Properties

The rational design of new materials hinges on understanding how molecular structure dictates function. The electronic character of this compound is defined by its combination of electron-donating amine groups and the electron-withdrawing bromine atom. This intrinsic "push-pull" nature is a foundational feature for materials with interesting optoelectronic properties. bohrium.com

Future research can systematically tune these properties by:

Modifying Substituents : Altering the electronic properties through derivatization (as described in 8.2) can precisely control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netresearchgate.net For instance, Suzuki coupling at the bromine position to add strong donor or acceptor groups can significantly shift the molecule's absorption and emission spectra.

Creating Donor-Acceptor (D-A) Systems : By strategically combining electron-donating aniline-based structures with electron-accepting moieties, it is possible to design materials with small energy gaps, suitable for applications in organic electronics. nih.govrsc.org

The anticipated effects of further substitution on the optoelectronic properties of the aniline core are summarized below.

Type of Substituent AddedExample GroupPredicted Effect on HOMO/LUMO GapPotential Application
Strong Electron-DonatingMethoxy (-OCH₃)DecreaseRed-shifted absorption/emission (Dyes)
Strong Electron-WithdrawingNitro (-NO₂)DecreaseEnhanced charge transfer (Sensors)
Extended ConjugationPhenyl, ThiopheneDecreaseOrganic photovoltaics, OFETs

This targeted approach allows for the creation of bespoke materials for use as fluorescent sensors, organic light-emitting diodes (OLEDs), and photovoltaic devices. nih.govrsc.org

Advanced Catalysis Using Derivatives or Their Metal Complexes

The ortho-[(methylamino)methyl] substituent positions the two nitrogen atoms ideally to act as a bidentate ligand, capable of chelating with a variety of transition metals. The formation of stable metal complexes is a well-established characteristic of aniline derivatives, particularly those that can form Schiff bases. nih.govinternationaljournalcorner.comresearchgate.net

The resulting metal complexes of this compound or its derivatives are expected to exhibit significant catalytic activity. Research in this area could focus on:

Complex Synthesis : Preparing and characterizing complexes with catalytically active metals such as Palladium (Pd), Rhodium (Rh), Copper (Cu), and Nickel (Ni).

Catalytic Applications : Screening these complexes for activity in key organic transformations. Aniline-based metal complexes are known to catalyze reactions like C-H functionalization, olefinations, and polymerization. researchgate.netnih.govmdpi.com Schiff base complexes, in particular, are versatile catalysts in redox and hydrolysis reactions. mdpi.com

Metal IonKnown Catalytic Applications of Aniline-Based Complexes
Palladium (Pd)C-H Olefination, Cross-Coupling Reactions nih.gov
Rhodium (Rh)C-H Functionalization, Carbene Chemistry researchgate.net
Copper (Cu)Oxidation Reactions, Azo Dye Synthesis jmchemsci.com
Iron (Fe), Cobalt (Co), Nickel (Ni)Polymerization, Reduction Reactions nanobioletters.com

The ability to tune both the ligand's electronic properties and the metal center allows for the development of highly specialized and efficient catalysts for fine chemical synthesis.

Integrated Computational and Experimental Approaches to Accelerate Discovery

To efficiently explore the vast potential of this compound and its derivatives, a modern research workflow integrating computational chemistry with experimental synthesis is essential. rsc.org Theoretical methods, particularly Density Functional Theory (DFT), provide powerful predictive insights that can guide and streamline laboratory work. umn.eduresearchgate.net

This integrated approach can accelerate discovery by:

Predicting Molecular Properties : DFT calculations can accurately predict geometries, electronic structures (HOMO/LUMO levels), and spectroscopic signatures (IR, UV-Vis) of novel derivatives before they are synthesized. researchgate.netnih.govnih.gov This allows researchers to prioritize candidates with the most promising optoelectronic or physicochemical characteristics.

Modeling Reaction Pathways : Computational modeling can be used to investigate the thermodynamics and kinetics of potential synthetic and derivatization reactions, helping to identify the most viable and efficient routes. researchgate.net

Designing Catalysts : The interaction between the aniline-based ligand and a metal center can be simulated to understand bonding, predict the stability of complexes, and elucidate catalytic mechanisms. nih.govunt.edu This rational design approach is critical for developing next-generation catalysts with enhanced activity and selectivity.

By leveraging computational screening, experimental efforts can be focused on synthesizing and testing only the most promising molecules, significantly reducing the time and resources required to develop new functional materials and catalysts.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-2-[(methylamino)methyl]aniline, and how can side-product formation be minimized?

  • Methodological Answer : A common approach involves sequential functionalization of aniline derivatives. First, protect the amine group via acetylation (e.g., using acetic anhydride) to avoid unwanted side reactions during bromination . Subsequent bromination at the para position can be achieved using Br₂ in a solvent like CH₃COOH or HBr with a catalyst (e.g., FeBr₃). The methylamino-methyl group is introduced via reductive alkylation or a Mannich reaction, using formaldehyde and methylamine.
  • Key Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine. Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts like dehalogenated or over-alkylated species .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Methodological Answer :
  • ¹H NMR : Expect aromatic protons as a doublet (δ 7.2–7.5 ppm, J ≈ 8 Hz) due to coupling with adjacent substituents. The methylamino-methyl group’s -CH₂- protons may appear as a triplet (δ 2.8–3.2 ppm), and the N-methyl group as a singlet (δ 2.3–2.5 ppm).
  • ¹³C NMR : The brominated carbon resonates at δ 120–125 ppm, while the methylamino-methyl carbons appear at δ 35–45 ppm.
  • IR : N-H stretching (3300–3500 cm⁻¹) and C-Br absorption (~600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z ≈ 230 (C₈H₁₁BrN₂) .

Advanced Research Questions

Q. How does the methylamino-methyl group influence the electronic properties and reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The methylamino-methyl group is electron-donating, activating the aromatic ring toward electrophilic substitution but potentially deactivating it toward nucleophilic aromatic substitution (NAS). For Suzuki-Miyaura coupling, the bromine at position 4 is a prime site.
  • Reactivity Insight : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with aryl boronic acids. The amine group may require protection (e.g., Boc) to prevent coordination with the metal catalyst, which can slow the reaction. Optimize base (e.g., K₂CO₃) and solvent (e.g., DMF/H₂O) for higher yields .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer :
  • Data Validation : Use high-resolution X-ray diffraction (HR-XRD) and software like SHELXL for refinement . Check for twinning or disorder using PLATON.
  • Comparative Analysis : Cross-validate with computational methods (DFT) to predict bond lengths/angles. For example, the dihedral angle between the methylamino-methyl group and the aromatic ring should align with computational models (e.g., ~10–20°) .

Q. How can researchers optimize multi-step syntheses involving this compound to prevent dehalogenation or amine oxidation?

  • Methodological Answer :
  • Dehalogenation Prevention : Use mild brominating agents (e.g., NBS) and avoid prolonged heating. Monitor reaction temperature (<80°C).
  • Amine Protection : Employ acetyl or tert-butoxycarbonyl (Boc) groups during bromination. Deprotect using HCl/MeOH or TFA post-reaction.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.